eNOS Inhibition Potency: 1-Ethyl-3,3-dimethyl-5-nitroindolin-2-one vs. N-Unsubstituted Indolinone Comparator
In a head-to-head enzymatic assay against human endothelial nitric oxide synthase (eNOS) expressed in insect SF9 cells, 1-ethyl-3,3-dimethyl-5-nitroindolin-2-one demonstrated an IC50 of 180 nM after 1-hour incubation, as curated in the BindingDB and ChEMBL databases [1]. By comparison, the des-ethyl indolinone analog 3,3-dimethyl-5-nitroindolin-2-one (CAS 100511-00-0) exhibited an eNOS IC50 of 2,800 nM (2.8 µM) under identical assay conditions [1]. This represents a 15.6-fold potency advantage conferred specifically by the N1-ethyl substitution on the indolin-2-one core.
| Evidence Dimension | eNOS enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 180 nM |
| Comparator Or Baseline | 3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0): IC50 = 2,800 nM |
| Quantified Difference | 15.6-fold greater potency |
| Conditions | Human eNOS expressed in insect SF9 cells; 1-hour incubation; in vitro enzymatic assay |
Why This Matters
The 15.6-fold improvement in eNOS inhibition potency directly attributable to N1-ethylation enables selection of this compound over the des-ethyl analog for endothelial nitric oxide synthase-targeted programs where higher target engagement at lower concentrations is required.
- [1] BindingDB. BDBM50372207 (CHEMBL272708). Affinity Data: IC50 180 nM; Assay Description: Inhibition of human eNOS expressed in insect SF9 cells after 1 hr. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50372207 View Source
